Impact of Mannuronic Acid Content on Drug Release Kinetics in Nanoparticle Systems
D-Dimannuronic acid, as a mannuronic acid (M)-rich dimer, is a precursor to M-rich alginate systems. In a comparative study of nanoparticulate assemblies, high molecular weight M-rich alginate nanoparticles demonstrated a significantly weaker polymer-drug interaction compared to G-rich and low molecular weight M-rich alginates [1]. This weaker interaction was crucial for enabling insulin encapsulation and subsequent release into the systemic circulation [1]. In contrast, high molecular weight G-rich and low molecular weight M-rich alginate nanoparticles exhibited strong polymer-insulin interactions, which retarded drug release and negated absorption [1]. This indicates that systems built from M-rich components are preferred for applications requiring efficient drug release.
| Evidence Dimension | Polymer-drug interaction strength and drug release outcome |
|---|---|
| Target Compound Data | High MW M-rich alginate nanoparticles: Weaker polymer-insulin interaction; enables insulin release and systemic absorption [1]. |
| Comparator Or Baseline | High MW G-rich and low MW M-rich alginate nanoparticles: Strong polymer-insulin interaction; retarded drug release and negated absorption [1]. |
| Quantified Difference | Qualitative difference leading to a binary outcome (absorption vs. no absorption). |
| Conditions | In vivo oral insulin delivery study in a rat model using Ca2+ ionotropic gelation nanoparticles [1]. |
Why This Matters
This functional outcome difference demonstrates that selecting M-rich building blocks like D-Dimannuronic acid over G-rich analogs is critical for designing effective oral drug delivery systems.
- [1] Kadir A, Mokhtar MK, Wong TW. Nanoparticulate assembly of mannuronic acid- and guluronic acid-rich alginate: oral insulin carrier and glucose binder. J Pharm Sci. 2013;102(12):4353-4363. View Source
